11-Oxo Etiocholanolone-d4
Description
BenchChem offers high-quality 11-Oxo Etiocholanolone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Oxo Etiocholanolone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₉H₂₄D₄O₃ |
|---|---|
Molecular Weight |
308.45 |
Synonyms |
(3α,5β)-3-Hydroxyandrostane-11,17-dione-d4; 11-Ketoaetiocholanolone-d4; 3α-Hydroxy-11,17-dioxo-5β-androstane-d4; 3α-Hydroxy-5β-androstan-11,17-_x000B_dione-d4; 5β-Androstan-3α-ol-11,17-dione-d4; 5β-Androstane-3α-ol-11,17-dione-d4; Ba 2684-d4; Etiocholanol- |
Origin of Product |
United States |
Q & A
Basic: What analytical techniques are recommended for quantifying 11-Oxo Etiocholanolone-d4 in biological matrices?
Methodological Answer:
Quantification requires high-sensitivity techniques due to low endogenous concentrations. Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is the gold standard, leveraging the compound’s deuterated (d4) structure as an internal standard. Key steps include:
- Derivatization : Use MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to enhance volatility .
- Isotopic Calibration : Compare δ¹³C values of 11-Oxo Etiocholanolone-d4 with endogenous metabolites to detect exogenous administration .
- Threshold Validation : Establish urinary concentration thresholds via controlled dosing studies (e.g., 100 mg oral dose, threshold ≥130 ng/mL for 11-Ketotestosterone) .
Basic: How does isotopic labeling (d4) improve detection accuracy in metabolic studies?
Methodological Answer:
Deuterium labeling enables precise tracking of exogenous vs. endogenous sources:
- Internal Standardization : Correct for matrix effects and instrument variability during LC/MS or GC/MS analysis .
- Isotope Ratio Analysis : Measure carbon isotope ratios (CIR) to identify synthetic origins. For example, CIR values ≤-27.5‰ for 11-Ketotestosterone indicate exogenous 11-Oxo Etiocholanolone-d4 administration .
- Kinetic Studies : Use d4-labeled analogs to monitor metabolic half-lives and conversion rates in vivo .
Advanced: How can researchers resolve discrepancies in reported urinary concentration thresholds of 11-Oxo Etiocholanolone metabolites?
Methodological Answer:
Discrepancies (e.g., 130 ng/mL vs. 70 μg/mL thresholds) arise from methodological variability. Mitigation strategies include:
- Cross-Study Harmonization : Standardize protocols for sample preparation (e.g., hydrolysis efficiency for conjugated metabolites) and calibration curves .
- Controlled Administration Trials : Conduct dose-response studies across diverse cohorts to account for inter-individual metabolic differences .
- Multi-Laboratory Validation : Use blinded samples to assess inter-laboratory reproducibility, as demonstrated in anti-doping research .
Advanced: What in vivo models are suitable for studying corticosteroid metabolism involving 11-Oxo Etiocholanolone-d4?
Methodological Answer:
- H6PD Knockout Mice : These models exhibit disrupted 11β-hydroxysteroid dehydrogenase (11β-HSD1) activity, leading to elevated 11-oxo/11β-hydroxy metabolite ratios (e.g., 9.3 vs. 0.06 in wild types). Use to study redox-driven interconversion of 11-oxo steroids .
- Dosing Regimens : Administer 11-Oxo Etiocholanolone-d4 intravenously or orally, with serial blood/urine sampling to profile metabolites (e.g., 11-Ketotestosterone, OHE, OHA) .
Advanced: What enzymatic strategies can be adapted for targeted synthesis of 11-oxo steroids?
Methodological Answer:
- Cytochrome P450 Engineering : Use CYP87D18 (a cytochrome P450 oxidase) to catalyze C11 oxidation in steroidal precursors. This enzyme produces 11-oxo intermediates in cucurbitadienol biosynthesis, a methodology transferable to etiocholanolone derivatives .
- Heterologous Expression : Co-express CYP enzymes with redox partners (e.g., NADPH-cytochrome P450 reductase) in yeast or bacterial systems for scalable production .
Advanced: How do carbon isotope ratio (CIR) signatures differentiate endogenous vs. exogenous 11-Oxo Etiocholanolone-d4?
Methodological Answer:
- Exogenous Detection : Synthetic 11-Oxo Etiocholanolone-d4 has distinct δ¹³C values (≈-29‰) due to industrial precursor materials. Compare against endogenous metabolites (typically ≈-26‰) using IRMS .
- Δ Value Thresholds : A Δ¹³C (urinary metabolite vs. endogenous reference) ≤-3‰ confirms exogenous origin. For example, Δ¹³C for 11-Ketotestosterone in doping studies is ≈-2.5‰ post-administration .
Advanced: How should researchers address conflicting data on 11-oxo steroid bioactivity in different tissue models?
Methodological Answer:
- Tissue-Specific Profiling : Use microsomal fractions from liver, kidney, and adipose tissues to compare 11β-HSD1 activity and metabolite ratios .
- Receptor Binding Assays : Perform competitive binding studies with androgen/glucocorticoid receptors to quantify affinity shifts caused by 11-oxo modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
